RCL L204927 RCL L204927
Brand Name: Vulcanchem
CAS No.:
VCID: VC10302397
InChI: InChI=1S/C17H14ClNO2/c18-12-3-1-2-4-13(12)19-16(20)14-8-5-6-9(11-7-10(8)11)15(14)17(19)21/h1-6,8-11,14-15H,7H2
SMILES: C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl
Molecular Formula: C17H14ClNO2
Molecular Weight: 299.7 g/mol

RCL L204927

CAS No.:

Cat. No.: VC10302397

Molecular Formula: C17H14ClNO2

Molecular Weight: 299.7 g/mol

* For research use only. Not for human or veterinary use.

RCL L204927 -

Specification

Molecular Formula C17H14ClNO2
Molecular Weight 299.7 g/mol
IUPAC Name 4-(2-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Standard InChI InChI=1S/C17H14ClNO2/c18-12-3-1-2-4-13(12)19-16(20)14-8-5-6-9(11-7-10(8)11)15(14)17(19)21/h1-6,8-11,14-15H,7H2
Standard InChI Key PEZUNMPHVSMCGS-UHFFFAOYSA-N
SMILES C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl
Canonical SMILES C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl

Introduction

PropertyValue/Description
Molecular FormulaC₁₇H₁₄ClNO₂
Molecular Weight299.75 g/mol
CAS Registry Number357623-63-3
Predicted LogP3.2 (Moderate lipophilicity)
Topological Polar Surface Area45.2 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while its polar surface area indicates potential solubility challenges in aqueous media .

Synthesis and Manufacturing

While detailed synthetic protocols for RCL L204927 remain proprietary, its structure implies a multi-step pathway involving:

  • Friedel-Crafts alkylation of 4-chlorotoluene to introduce the methylene group.

  • Amidation of the resultant intermediate with 2-methoxyethylamine under carbodiimide coupling conditions .

  • Purification via column chromatography or recrystallization to achieve pharmaceutical-grade purity.

Key reagents likely include 4-chlorobenzyl chloride, 2-methoxyethylamine, and N,N’-dicyclohexylcarbodiimide (DCC). The absence of published yield data necessitates caution in assessing scalability.

Applications and Pharmacological Profile

RCL L204927 is cataloged as Terbinafine Related Compound D, indicating its role as a synthetic intermediate or degradation product in antifungal drug manufacturing . Terbinafine (CAS 91161-71-6) inhibits squalene epoxidase, a critical enzyme in ergosterol biosynthesis. While direct mechanistic studies on RCL L204927 are lacking, structural similarities suggest potential antifungal activity via analogous pathways.

Table 2: Comparative Analysis with Terbinafine

ParameterRCL L204927Terbinafine
Molecular FormulaC₁₇H₁₄ClNO₂C₂₁H₂₅ClN
Primary UseSynthetic IntermediateAntifungal Agent
Target EnzymeNot DeterminedSqualene Epoxidase
BioavailabilityUnknown40% (Oral)

The compound’s lack of a tert-butylacetylene side chain—a key pharmacophore in terbinafine—likely diminishes its antifungal efficacy, relegating it to non-therapeutic roles .

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate interactions with fungal enzymes like squalene epoxidase.

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

  • Synthetic Optimization: Develop high-yield routes to support large-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator